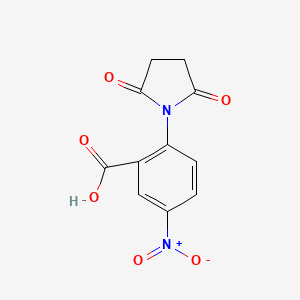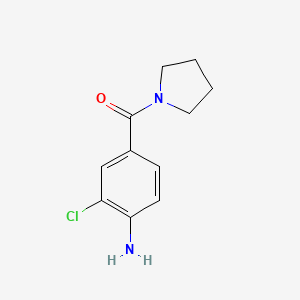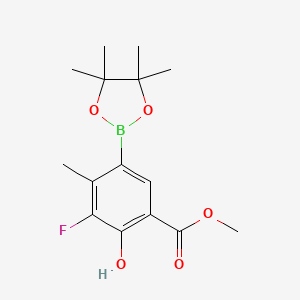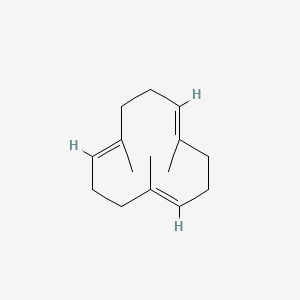
Trimethylcyclododeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylcyclododeca-1,5,9-triene is a chemical compound with the molecular formula C₁₅H₂₄ . It is a cyclic triene with three methyl groups attached to the cyclododecatriene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylcyclododeca-1,5,9-triene can be synthesized through the trimerization of isoprene in the presence of a catalyst system and a solvent. The reaction is typically carried out in a continuous or batchwise process. The resulting crude this compound can be isolated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced catalyst systems to ensure high yield and purity. The process may also involve the separation of by-products such as dimethylcyclooctadiene .
Chemical Reactions Analysis
Types of Reactions: Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the compound can result in the formation of cyclododecane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Trimethylcyclododeca-1,5,9-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of trimethylcyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
Cyclododecatriene: A related compound with a similar cyclic structure but without the methyl groups.
Dimethylcyclooctadiene: Another related compound with a smaller ring size and different substitution pattern.
Uniqueness: Trimethylcyclododeca-1,5,9-triene is unique due to its specific substitution pattern and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
27193-69-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,5E,9E)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7+,14-11+,15-10+ |
InChI Key |
XOTMHDVYZZBKEJ-NQJXNNKBSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC/C(=C/CC1)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-(3-chlorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890337.png)

![7-(dimethylamino)-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13890348.png)
![[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13890349.png)
![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
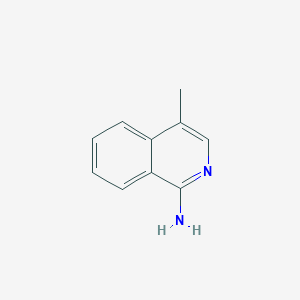
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)
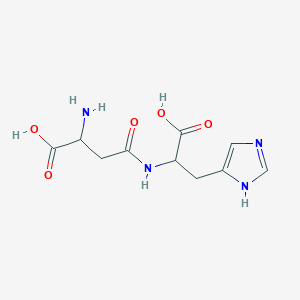
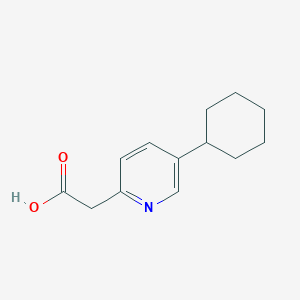
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
